4-hydroxy-5-iodo-2-methylBenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-5-iodo-2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO3/c1-4-2-7(10)6(9)3-5(4)8(11)12/h2-3,10H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEORXBAJZOYJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)I)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701285216 | |
| Record name | 4-Hydroxy-5-iodo-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701285216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201810-63-1 | |
| Record name | 4-Hydroxy-5-iodo-2-methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=201810-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-5-iodo-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701285216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Hydroxy 5 Iodo 2 Methylbenzoic Acid and Its Precursors
Direct Iodination Approaches
Direct iodination of the precursor, 4-hydroxy-2-methylbenzoic acid, involves the substitution of a hydrogen atom on the aromatic ring with an iodine atom. The hydroxyl (-OH) and methyl (-CH₃) groups are activating and ortho-, para-directing, while the carboxylic acid (-COOH) group is deactivating and meta-directing. Given the positions of the existing substituents, the incoming electrophile (iodine) is directed to the positions ortho and para to the powerful activating hydroxyl group. Since the para position is already occupied by the carboxylic acid group, iodination is expected to occur at one of the ortho positions (C3 or C5). Steric hindrance from the adjacent methyl and carboxyl groups can influence the regioselectivity of the substitution.
Electrophilic Aromatic Substitution Strategies for Iodination
Electrophilic aromatic substitution (SEAr) is the fundamental mechanism for the iodination of activated aromatic rings like phenols. google.com Molecular iodine (I₂) itself is the least reactive of the halogens in SEAr reactions. Therefore, its direct reaction with aromatic compounds often requires harsh conditions or is inefficient. To overcome this, various strategies are employed to generate a more potent electrophilic iodine species, often denoted as "I⁺". unito.it
The general mechanism involves the attack of the electron-rich aromatic ring of the phenol (B47542) on the electrophilic iodine species, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Aromaticity is then restored by the loss of a proton from the site of substitution, typically facilitated by a weak base in the reaction medium. researchgate.net For phenolic substrates, the reaction is often carried out under conditions that enhance the nucleophilicity of the aromatic ring or the electrophilicity of the iodine.
Common reagents used for the electrophilic iodination of activated aromatics include molecular iodine in the presence of an oxidizing agent, or N-iodosuccinimide (NIS). google.com The choice of reagent and reaction conditions is crucial for achieving high yield and regioselectivity, minimizing the formation of undesired side products. organicreactions.org
Catalytic Iodination Techniques
To improve the efficiency and selectivity of iodination reactions, various catalytic methods have been developed. These techniques often involve the use of catalysts to generate the highly reactive electrophilic iodine species under milder conditions.
Zeolites, which are microporous aluminosilicate (B74896) minerals, can serve as solid acid catalysts in electrophilic aromatic substitution reactions. Their well-defined pore structures can impart shape selectivity, potentially influencing the regiochemical outcome of the reaction. In the context of iodination, zeolites can facilitate the reaction between an aromatic substrate, iodine, and an oxidizing agent. google.com
A patented process describes the iodination of 2-methylbenzoic acid, a structural analog of the precursor to the title compound, in the presence of a β-form zeolite. google.com This process utilizes iodine and an oxidizing agent, such as periodic acid, in the presence of the zeolite catalyst and acetic anhydride (B1165640). google.com The zeolite is believed to enhance the reaction's selectivity, leading to the preferential formation of 5-iodo-2-methylbenzoic acid. google.com While this example does not involve a phenolic substrate, it highlights the potential of zeolites to control regioselectivity in the iodination of substituted benzoic acids. The acidic sites within the zeolite pores can activate the iodinating agent and stabilize the transition state of the electrophilic substitution.
Table 1: Zeolite-Catalyzed Iodination of 2-Methylbenzoic Acid
| Reactant | Catalyst | Oxidizing Agent | Solvent/Reagent | Product | Purity | Reference |
| 2-Methylbenzoic acid | β-form Zeolite | Periodic Acid | Acetic Anhydride | 5-Iodo-2-methylbenzoic acid | >95% | google.com |
Hypervalent iodine compounds, particularly those in the +3 oxidation state (iodine(III) reagents), are versatile reagents in organic synthesis, serving as both electrophiles and oxidizing agents. acs.org Reagents such as phenyliodine(III) diacetate (PIDA) and [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB) can be used for various transformations of phenols. organicreactions.orgacs.org While they are often employed in oxidative dearomatization reactions, they can also participate in electrophilic iodination. organicreactions.orgacs.org
The mechanism of action for hypervalent iodine reagents in phenolic reactions can involve the initial formation of an aryloxyiodonium(III) intermediate. organicreactions.org Depending on the reagent and reaction conditions, this intermediate can then undergo further transformations. For direct iodination, a process involving reductive elimination from an iodine(III) species that has formed a C-I bond can be envisioned. These reagents offer the advantage of mild reaction conditions and high reactivity.
Table 2: Common Hypervalent Iodine(III) Reagents in Organic Synthesis
| Reagent Name | Abbreviation | Common Applications |
| Phenyliodine(III) diacetate | PIDA | Oxidation of phenols, amines |
| [Hydroxy(tosyloxy)iodo]benzene | HTIB | Oxidative functionalization |
| 2-Iodoxybenzoic acid | IBX | Oxidation of alcohols |
| Dess-Martin periodinane | DMP | Oxidation of alcohols |
The iodination of aromatic compounds can be catalyzed by strong acids. In the case of propanone, its iodination is catalyzed by dilute sulfuric acid. savemyexams.com For aromatic substrates, strong acids can enhance the electrophilicity of the iodinating agent. A mixture of iodine and potassium iodate (B108269) in concentrated sulfuric acid generates the powerful electrophile, the triiodine cation (I₃⁺), which can iodinate even deactivated aromatic rings. unito.it
For phenolic substrates, which are already activated, such harsh conditions may not be necessary and could lead to side reactions. However, milder acid catalysis can still be beneficial. A method for the iodination of 2-methylbenzoic acid, the non-hydroxylated precursor, involves the use of iodine and periodic acid in the presence of an acid catalyst, though this method is noted to require significant purification. google.com The acid likely protonates the oxidizing agent, increasing its efficacy in generating the electrophilic iodine species.
Oxidizing Agents in Iodination Protocols
As molecular iodine is often not electrophilic enough to react efficiently with aromatic rings, an oxidizing agent is frequently employed to convert I₂ or iodide ions (I⁻) into a more reactive iodinating species. google.comorganicreactions.org Common oxidizing agents used in these protocols include nitric acid, hydrogen peroxide, and iodic or periodic acid. nih.gov
The reaction of 2-methylbenzoic acid with iodine and periodic acid in the presence of an acid catalyst is a known method for producing mono-iodinated products. google.com The role of the oxidizing agent (e.g., periodic acid, HIO₄, or iodic acid, HIO₃) is to oxidize molecular iodine to a more electrophilic species. This is particularly important for substrates like benzoic acids which possess an electron-withdrawing carboxyl group that deactivates the ring towards electrophilic attack. google.com The combination of an activating hydroxyl group and a deactivating carboxyl group in 4-hydroxy-2-methylbenzoic acid presents a case where the careful selection of the oxidizing agent and reaction conditions is crucial to achieve selective iodination.
Table 3: Common Oxidizing Agents for Iodination
| Oxidizing Agent | Formula | Typical Substrates |
| Nitric Acid | HNO₃ | Activated aromatic compounds |
| Hydrogen Peroxide | H₂O₂ | Phenols, anilines |
| Iodic Acid | HIO₃ | Aromatic compounds |
| Periodic Acid | HIO₄ or H₅IO₆ | Aromatic compounds |
| Sodium Hypochlorite | NaOCl | Phenols |
Multi-step Synthetic Routes
Given the challenges of direct iodination, multi-step synthetic pathways are generally required to achieve the desired substitution pattern of 4-hydroxy-5-iodo-2-methylbenzoic acid. These routes often involve the synthesis of a strategically functionalized precursor, followed by the introduction of the iodine atom or another key group in a controlled manner.
The Sandmeyer reaction is a versatile and widely used method for introducing a variety of functional groups, including iodine, onto an aromatic ring by replacing a diazonium salt. lscollege.ac.inorganic-chemistry.org This reaction is particularly useful when direct electrophilic substitution is not feasible or lacks regioselectivity. byjus.com The general process involves the diazotization of a primary aromatic amine, followed by decomposition of the resulting diazonium salt with a suitable nucleophile, in this case, an iodide salt. wikipedia.org
A plausible synthetic route to this compound using a Sandmeyer-type iodination would likely start from 5-amino-4-hydroxy-2-methylbenzoic acid. This precursor would undergo a two-step process:
Diazotization: The primary amino group of 5-amino-4-hydroxy-2-methylbenzoic acid is converted into a diazonium salt using sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl), at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.
Iodination: The diazonium salt solution is then treated with a solution of potassium iodide (KI). The iodide ion acts as a nucleophile, displacing the diazonium group (N₂) to form the desired this compound. While many Sandmeyer reactions are catalyzed by copper(I) salts, the iodination variant often proceeds effectively without a catalyst. organic-chemistry.org
The following table outlines a proposed Sandmeyer-type reaction sequence for the synthesis of the target compound.
| Step | Starting Material | Reagents | Product | Reaction Type |
|---|---|---|---|---|
| 1 | 5-Amino-4-hydroxy-2-methylbenzoic acid | NaNO₂, HCl (aq) | 4-Carboxy-5-hydroxy-2-methylbenzenediazonium chloride | Diazotization |
| 2 | 4-Carboxy-5-hydroxy-2-methylbenzenediazonium chloride | KI (aq) | This compound | Sandmeyer-type Iodination |
A more comprehensive synthetic strategy often begins with simpler, more readily available benzene (B151609) derivatives. A logical starting point for this compound is 4-hydroxy-2-methylbenzoic acid, which itself can be synthesized from common precursors like m-cresol (B1676322). google.com The synthesis of 4-hydroxy-2-methylbenzoic acid can be achieved via the Kolbe-Schmitt reaction, where the potassium salt of m-cresol is carboxylated with carbon dioxide under pressure. google.com
Once 4-hydroxy-2-methylbenzoic acid is obtained, a sequence of reactions is required to introduce the iodine atom at the C5 position in a regiocontrolled manner. A common strategy involves introducing a directing group, such as a nitro group, which can later be converted to the desired substituent.
A potential multi-step pathway is as follows:
Nitration: 4-hydroxy-2-methylbenzoic acid is nitrated to introduce a nitro group (-NO₂) onto the ring. The strong activating and ortho, para-directing effect of the hydroxyl group will direct the nitro group to the C3 or C5 position. Separation of the desired 5-nitro isomer would be necessary.
Reduction: The nitro group of 5-nitro-4-hydroxy-2-methylbenzoic acid is then reduced to a primary amine (-NH₂), yielding 5-amino-4-hydroxy-2-methylbenzoic acid. This is typically achieved using reducing agents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Sandmeyer Reaction: The resulting 5-amino-4-hydroxy-2-methylbenzoic acid can then be converted to the final product via the Sandmeyer iodination sequence as described in the previous section.
The following table summarizes this multi-step synthetic route.
| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |
|---|---|---|---|---|
| 1 | m-Cresol | 1. KOH; 2. CO₂ (high T, P) | 4-Hydroxy-2-methylbenzoic acid | Kolbe-Schmitt Reaction |
| 2 | 4-Hydroxy-2-methylbenzoic acid | HNO₃, H₂SO₄ | 5-Nitro-4-hydroxy-2-methylbenzoic acid | Electrophilic Aromatic Nitration |
| 3 | 5-Nitro-4-hydroxy-2-methylbenzoic acid | e.g., SnCl₂/HCl or H₂/Pd-C | 5-Amino-4-hydroxy-2-methylbenzoic acid | Reduction of Nitro Group |
| 4 | 5-Amino-4-hydroxy-2-methylbenzoic acid | 1. NaNO₂/HCl; 2. KI | This compound | Sandmeyer Reaction |
Regioselectivity Challenges in this compound Synthesis
The primary challenge in synthesizing this compound lies in controlling the regioselectivity of the iodination step. Direct electrophilic iodination of the precursor 4-hydroxy-2-methylbenzoic acid is likely to yield a mixture of products due to the competing directing effects of the three substituents on the aromatic ring.
The directing influences of the substituents are as follows:
Hydroxyl Group (-OH): This is a strongly activating, ortho-, para-directing group. It strongly directs incoming electrophiles to the positions ortho and para to itself (C3, C5).
Methyl Group (-CH₃): This is a weakly activating, ortho-, para-directing group. It directs incoming electrophiles to the positions ortho and para to itself (C3, C5).
Carboxylic Acid Group (-COOH): This is a deactivating, meta-directing group. It directs incoming electrophiles to the position meta to itself (C5).
In the case of 4-hydroxy-2-methylbenzoic acid, the C5 position is ortho to the strongly activating hydroxyl group, ortho to the weakly activating methyl group, and meta to the deactivating carboxylic acid group. All three groups, therefore, direct an incoming electrophile to the desired C5 position. However, the C3 position is also ortho to the hydroxyl group and para to the methyl group, making it another highly activated site for electrophilic attack. The strong activation at both C3 and C5 by the hydroxyl and methyl groups would likely lead to a mixture of 3-iodo and 5-iodo isomers, with potential for di-iodination as well, making direct iodination an inefficient method for obtaining the pure desired product. arkat-usa.orgresearchgate.net
This lack of regiocontrol necessitates the use of multi-step synthetic sequences, such as those involving the Sandmeyer reaction, where the position of the incoming iodine atom is predetermined by the location of a precursor amino group.
The following table summarizes the directing effects of the substituents on the 4-hydroxy-2-methylbenzoic acid ring.
| Substituent | Position | Activating/Deactivating | Directing Effect | Favored Positions for Electrophilic Attack |
|---|---|---|---|---|
| -OH | C4 | Strongly Activating | Ortho, Para | C3, C5 |
| -CH₃ | C2 | Weakly Activating | Ortho, Para | C3, C5 |
| -COOH | C1 | Deactivating | Meta | C3, C5 |
Process Optimization and Green Chemistry Considerations in the Synthesis of this compound
Optimizing the synthesis of this compound involves enhancing reaction efficiency, safety, and environmental sustainability. Key areas for optimization include the Sandmeyer reaction and the iodination process itself.
For the Sandmeyer reaction, process optimization can focus on several factors. Controlling the temperature during diazotization is critical to prevent the decomposition of the diazonium salt, and the choice of solvent and acid can also influence the yield and purity of the product. numberanalytics.comnumberanalytics.com The development of continuous flow processes for Sandmeyer reactions offers significant advantages in terms of safety by minimizing the accumulation of hazardous diazonium intermediates and allowing for better temperature control and scalability. sci-hub.seacs.org
In the context of green chemistry, significant efforts have been made to develop more environmentally friendly iodination methods. Traditional iodination procedures often use chlorinated solvents, which are toxic and environmentally harmful. acsgcipr.org Modern approaches focus on the use of greener solvents such as water, ethanol, or polyethylene (B3416737) glycol (PEG). mdpi.com For instance, the iodination of phenols has been successfully carried out in water using potassium iodide as the iodine source and hydrogen peroxide or household bleach as a green oxidant. youtube.com Other green methods employ catalytic systems, such as copper(II) nitrate (B79036) or laccase enzymes, to facilitate the iodination of phenols using molecular oxygen as the ultimate oxidant, which has high atom economy. nih.govresearchgate.net Solvent-free methods, such as mechanical grinding of reactants, have also been developed to further reduce environmental impact. mdpi.com
Purification of the final product can also be optimized. A patent for the production of the related compound 5-iodo-2-methylbenzoic acid describes a process that includes crystallization as a key purification step, which can be more environmentally friendly than chromatographic methods that use large volumes of solvents. google.com The use of microporous compounds like zeolites as catalysts in the iodination step can also contribute to a greener process, as they can be easily recovered and reused. google.com
The following table compares traditional and green/optimized approaches for the iodination of phenolic compounds.
| Parameter | Traditional Approach | Green/Optimized Approach |
|---|---|---|
| Solvent | Chlorinated solvents (e.g., CCl₄, CHCl₃) acsgcipr.org | Water, ethanol, PEG, or solvent-free conditions mdpi.commdpi.com |
| Reagents | Harsh or stoichiometric reagents | Catalytic systems (e.g., Cu(II), enzymes), green oxidants (e.g., H₂O₂, O₂) nih.govresearchgate.net |
| Reaction Conditions | Often requires harsh acidic conditions | Milder reaction conditions, use of continuous flow reactors for safety sci-hub.seacs.org |
| Waste Generation | Significant solvent and reagent waste | Reduced waste, higher atom economy, recyclable catalysts (e.g., zeolites) google.com |
Chemical Reactivity and Functional Group Transformations of 4 Hydroxy 5 Iodo 2 Methylbenzoic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for nucleophilic acyl substitution and reduction reactions.
Esterification: One of the most common reactions of the carboxylic acid is its conversion to an ester. This is typically achieved by reacting 4-hydroxy-5-iodo-2-methylbenzoic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. The reaction is reversible and can be driven to completion by removing water as it is formed. msu.edu
Formation of Acid Halides: The carboxylic acid can be converted into a more reactive acid halide, typically an acid chloride, by treatment with reagents like thionyl chloride (SOCl₂). libretexts.org This transformation replaces the hydroxyl part of the carboxyl group with a halogen, creating a highly reactive intermediate for subsequent reactions.
Amide Formation: The carboxylic acid can be converted to an amide by reaction with an amine. This reaction is often facilitated by coupling agents that activate the carboxylic acid, or by first converting the carboxylic acid to a more reactive derivative like an acid chloride.
Reduction: The carboxylic acid group can be reduced to a primary alcohol. This transformation requires strong reducing agents such as lithium aluminum hydride (LiAlH₄), as the carboxyl group is relatively resistant to reduction.
| Reaction Type | Reagents | Product | Notes |
| Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Methyl 4-hydroxy-5-iodo-2-methylbenzoate | Reversible reaction. |
| Acid Halide Formation | Thionyl Chloride (SOCl₂) | 4-Hydroxy-5-iodo-2-methylbenzoyl chloride | Highly reactive intermediate. |
| Amide Formation | Amine (e.g., Ammonia), Coupling Agent | 4-Hydroxy-5-iodo-2-methylbenzamide | Can proceed via the acid chloride. |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | (4-Hydroxy-5-iodo-2-methylphenyl)methanol | Requires a strong reducing agent. |
Reactions at the Hydroxyl Group
The phenolic hydroxyl group is nucleophilic and can undergo a variety of reactions, including etherification and esterification.
Etherification (Williamson Ether Synthesis): The hydroxyl group can be converted into an ether by reaction with an alkyl halide in the presence of a base. The base deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion, which then displaces the halide from the alkyl halide.
Esterification: The hydroxyl group can also be esterified by reaction with an acid chloride or an acid anhydride (B1165640) in the presence of a base. This reaction forms a phenolic ester.
| Reaction Type | Reagents | Product | Notes |
| Etherification | Alkyl Halide (e.g., Methyl Iodide), Base (e.g., NaH) | 4-Methoxy-5-iodo-2-methylbenzoic acid | Proceeds via a phenoxide intermediate. |
| Esterification | Acid Anhydride (e.g., Acetic Anhydride), Base (e.g., Pyridine) | 4-Acetoxy-5-iodo-2-methylbenzoic acid | Forms a phenolic ester. |
Transformations of the Aromatic Ring and Iodine Atom
The iodinated aromatic ring is susceptible to electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions.
Electrophilic Aromatic Substitution: The electron-donating hydroxyl and methyl groups activate the aromatic ring towards electrophilic substitution, while the iodine and carboxylic acid groups are deactivating. The directing effects of these substituents will determine the position of further substitution. For instance, nitration can introduce a nitro group onto the ring. lookchem.com
Cross-Coupling Reactions: The carbon-iodine bond provides a handle for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are powerful tools for forming new carbon-carbon bonds. For example, a Suzuki coupling with a boronic acid can replace the iodine atom with an aryl or vinyl group.
Reductive Deiodination: The iodine atom can be removed from the aromatic ring through catalytic hydrogenation or by using other reducing agents, which would yield 4-hydroxy-2-methylbenzoic acid.
| Reaction Type | Reagents | Product | Notes |
| Nitration | Nitric Acid, Sulfuric Acid | 4-Hydroxy-5-iodo-3-nitro-2-methylbenzoic acid | Position of substitution is directed by existing groups. |
| Suzuki Coupling | Arylboronic Acid, Palladium Catalyst, Base | 4-Hydroxy-5-aryl-2-methylbenzoic acid | Forms a new C-C bond. |
| Reductive Deiodination | H₂, Palladium on Carbon | 4-Hydroxy-2-methylbenzoic acid | Removes the iodine atom. |
Mechanistic Insights into Reactivity Profiles of this compound
The reactivity of this compound is a consequence of the electronic properties of its substituents.
Carboxylic Acid Reactivity: The carboxylic acid group deactivates the aromatic ring towards electrophilic attack due to its electron-withdrawing nature. Its reactions primarily involve nucleophilic attack at the carbonyl carbon. msu.edu
Hydroxyl Group Reactivity: The phenolic hydroxyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution due to its ability to donate electron density to the ring through resonance. It also renders the ortho and para protons more acidic.
Iodine Atom Reactivity: The iodine atom is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho-, para-director for electrophilic substitution. The C-I bond is relatively weak, making it a good leaving group in nucleophilic aromatic substitution and a key participant in transition metal-catalyzed reactions. chemrxiv.org
Methyl Group Reactivity: The methyl group is a weakly activating, ortho-, para-directing group due to hyperconjugation.
Synthesis and Study of Derivatives of 4 Hydroxy 5 Iodo 2 Methylbenzoic Acid
Ester Derivatives
The carboxylic acid group of 4-hydroxy-5-iodo-2-methylbenzoic acid is readily converted to its corresponding esters through various standard esterification methods. These reactions are fundamental in organic synthesis, often employed to protect the carboxylic acid functionality or to modify the pharmacokinetic properties of a molecule, such as its solubility and cell permeability.
One common method for the synthesis of methyl esters is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. For instance, the methyl ester of a related compound, 4-iodo-2-methylbenzoic acid, has been synthesized by reacting it with methanol (B129727) in the presence of thionyl chloride. chemicalbook.com This reaction proceeds by the in-situ formation of an acyl chloride, which is then readily attacked by methanol. A similar approach can be applied to this compound, although protection of the phenolic hydroxyl group may be necessary to prevent unwanted side reactions, depending on the specific reagents used.
Alternatively, alkyl halides can be used to form esters. For example, the reaction of a hydroxybenzoic acid with a halogenated derivative of an aliphatic hydrocarbon in a homogeneous liquid phase, facilitated by a non-quaternizable tertiary amine, provides a direct route to the corresponding ester. beilstein-journals.org This method avoids the need for strongly acidic conditions, which can be beneficial when acid-sensitive functional groups are present in the molecule.
The synthesis of various hydroxy-methoxybenzoic methyl esters has been reported, highlighting the general applicability of these synthetic strategies to substituted benzoic acids. researchgate.net These studies often involve a combination of esterification and O-methylation reactions to achieve the desired substitution pattern. For this compound, direct esterification would yield the corresponding alkyl 4-hydroxy-5-iodo-2-methylbenzoate.
Below is a table summarizing the synthesis of a representative ester derivative:
| Derivative Name | Starting Material | Reagents | Solvent | Yield | Reference |
| Methyl 4-iodo-2-methylbenzoate | 4-iodo-2-methylbenzoic acid | Thionyl chloride, Methanol | - | 85.7% | kfupm.edu.sa |
| Ethyl 4-hydroxy-5-iodo-2-methylbenzoate | This compound | Ethanol, Acid catalyst | - | - | nih.gov |
Note: The yield for the ethyl ester is not specified in the available literature.
Amide and Peptide Conjugates
The formation of an amide bond typically involves the activation of the carboxylic acid, followed by its reaction with an amine. A variety of coupling reagents are available for this purpose, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), as well as uronium and phosphonium (B103445) salts such as HATU and PyBOP. bachem.com These reagents facilitate the formation of a highly reactive intermediate that is readily attacked by the amino group of an amino acid ester or peptide.
The synthesis of peptide conjugates of benzene (B151609) carboxylic acids has been explored as a strategy to modulate the aggregation of amylin, a peptide implicated in type 2 diabetes. nih.gov In these studies, various benzene carboxylic acids were conjugated to the N-terminus of a peptide sequence through an amide bond. This approach demonstrates the feasibility of attaching the this compound scaffold to peptide chains to potentially alter their biological properties.
Furthermore, the transformation of benzoic acid into conjugates with low-molecular-weight plant peptides has been observed in biological systems, indicating that such conjugations are a natural detoxification pathway. nih.gov This highlights the potential for these synthetic derivatives to interact with biological systems.
A specific example of a peptide derivative has been synthesized starting from a quinazolinone derived from 5-aminosalicylic acid, which was then coupled with different amino acid esters and di- or tripeptides. nih.gov While not directly starting from this compound, this work illustrates a relevant synthetic strategy for creating complex peptide conjugates of related aromatic acids.
The following table provides a conceptual summary of the synthesis of an amide conjugate:
| Conjugate Type | Starting Material | Coupling Reagents | Amine Component | Potential Product |
| Simple Amide | This compound | HATU, DIEA | Glycine methyl ester | Methyl 2-(4-hydroxy-5-iodo-2-methylbenzamido)acetate |
| Dipeptide Conjugate | This compound | PyBOP, HOBt | Ala-Phe methyl ester | 4-hydroxy-5-iodo-2-methylbenzoyl-Ala-Phe methyl ester |
Heterocyclic Derivatives Incorporating the this compound Scaffold
The versatile scaffold of this compound can be utilized as a starting material for the synthesis of various heterocyclic derivatives. By introducing additional functional groups or by modifying the existing ones, it is possible to construct complex ring systems with diverse chemical and biological properties.
Quinazolinones are a class of heterocyclic compounds that are prevalent in many biologically active molecules. The synthesis of quinazolinones typically involves the cyclization of an anthranilic acid (2-aminobenzoic acid) derivative. While this compound is not an anthranilic acid itself, it can be envisioned that a derivative, 2-amino-4-hydroxy-5-iodo-5-methylbenzoic acid, could serve as a direct precursor for quinazolinone synthesis.
The general synthesis of 4(3H)-quinazolinones often proceeds through the reaction of an anthranilic acid with an acid anhydride (B1165640) to form a benzoxazinone (B8607429) intermediate, which is then treated with a nitrogen nucleophile, such as an amine or ammonia, to yield the quinazolinone ring system. researchgate.net For instance, 2-amino-5-methylbenzoic acid has been used to synthesize a new series of quinazolinone derivatives. researchgate.net
A relevant study reports the synthesis of 2-hydroxy-5-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl) benzoic acid from the reaction of 6-iodo-2-methylbenzoxazin-4-one with 5-amino salicylic (B10762653) acid. nih.gov This demonstrates the incorporation of a substituted benzoic acid moiety onto a pre-formed quinazolinone ring. This resulting compound, which features both a quinazolinone and a substituted benzoic acid, was further derivatized into peptide conjugates. nih.gov
The synthesis of 6-iodo-substituted carboxy-quinolines has also been achieved through a one-pot, three-component reaction using iodo-aniline, pyruvic acid, and various aldehydes. nih.gov This highlights another synthetic route to iodinated heterocyclic compounds.
| Quinazolinone Derivative Type | Precursor 1 | Precursor 2 | Key Reaction Step |
| 2-Substituted-4(3H)-quinazolinone | 2-Aminobenzoic acid derivative | Acid anhydride, then Amine | Cyclocondensation |
| 3-Substituted-4(3H)-quinazolinone | 2-Aminobenzamide | Aldehyde/Ketone | Cyclization |
| 6-Iodo-quinazolinone | 5-Iodo-2-aminobenzoic acid | Formamide | Cyclization |
Hydrazones are a class of organic compounds characterized by the presence of a >C=N-NH-C(=O)- group. They are synthesized through the condensation reaction of a hydrazide with an aldehyde or a ketone. To prepare hydrazone derivatives of this compound, the carboxylic acid first needs to be converted into its corresponding hydrazide. This is typically achieved by reacting the methyl or ethyl ester of the benzoic acid with hydrazine (B178648) hydrate. nih.gov
Once the 4-hydroxy-5-iodo-2-methylbenzoyl hydrazide is obtained, it can be reacted with a variety of aldehydes or ketones to yield a library of hydrazone derivatives. nih.gov The reaction is usually carried out in a suitable solvent, such as ethanol, and may be catalyzed by a small amount of acid. researchgate.net
The synthesis of hydrazone derivatives of various substituted benzoic acids, including 4-hydroxybenzoic acid and iodobenzoic acids, has been extensively reported. nih.govnih.gov These studies demonstrate the versatility of this synthetic route and the wide range of substituents that can be incorporated into the final hydrazone structure. The biological activities of these hydrazone derivatives are often of interest, with many exhibiting antimicrobial, anti-inflammatory, and anticancer properties. nih.gov
The following table outlines the general synthetic scheme for preparing hydrazone derivatives of the target compound.
| Intermediate | Starting Material | Reagents | Product of Step 1 | Reagents for Step 2 | Final Product |
| Hydrazide | This compound methyl ester | Hydrazine hydrate | 4-hydroxy-5-iodo-2-methylbenzoyl hydrazide | Substituted aldehyde | Hydrazone derivative |
Radiolabeled Derivatives for Research Applications
The incorporation of a radionuclide into the structure of this compound or its derivatives can provide valuable tools for biomedical research, particularly in the field of molecular imaging with Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). The presence of an iodine atom in the parent molecule makes it a prime candidate for radioiodination.
Isotopes of iodine, such as iodine-123, iodine-124, iodine-125, and iodine-131 (B157037), are commonly used in nuclear medicine. Iodine-123 is suitable for SPECT imaging, while iodine-124 is a PET isotope. Iodine-125 is often used for in vitro assays and preclinical research due to its longer half-life, and iodine-131 has been used for both imaging and therapy. nih.gov The existing non-radioactive iodine atom can be replaced with a radioactive isotope through radioiododestannylation of a trialkyltin precursor or through direct electrophilic or nucleophilic radioiodination, depending on the specific precursor and reaction conditions. The labeling of various peptides and benzoic acid derivatives with iodine isotopes has been well-documented. nih.govnih.govsemanticscholar.org
Another potential route for radiolabeling is the incorporation of carbon-11 (B1219553), a positron-emitting radionuclide with a short half-life of 20.4 minutes. nih.gov This is typically achieved by the methylation of a hydroxyl or amine group using [¹¹C]methyl iodide or [¹¹C]methyl triflate. chemicalbook.com For this compound, the phenolic hydroxyl group could be a target for ¹¹C-methylation, provided a suitable precursor is synthesized. The synthesis of carbon-11 labeled celecoxib (B62257) derivatives and other small molecules for PET imaging of inflammation and neuroreceptors has been successfully demonstrated. researchgate.netnih.gov
These radiolabeled derivatives could be used to study the in vivo pharmacokinetics, biodistribution, and target engagement of the parent molecule or its biologically active derivatives. For example, if a derivative shows high affinity for a particular receptor or enzyme, its radiolabeled version could be used to visualize and quantify the expression of that target in living subjects.
| Radionuclide | Labeling Precursor | Labeling Method | Potential Application |
| Iodine-125 | Tri-n-butylstannyl derivative | Iododestannylation | In vitro binding assays, preclinical biodistribution |
| Iodine-131 | Phenolic hydroxyl group | Electrophilic iodination | Preclinical imaging and targeted radiotherapy |
| Carbon-11 | Desmethyl precursor (at the 4-OH position) | O-¹¹C-methylation | PET imaging of target engagement |
Structure-Property Relationships in this compound Derivatives
The biological activity and physicochemical properties of derivatives of this compound are intrinsically linked to their chemical structure. Understanding the structure-activity relationships (SAR) and structure-property relationships (SPR) is crucial for the rational design of new compounds with desired characteristics.
The substituents on the benzoic acid ring play a significant role in determining the molecule's properties. The hydroxyl group at the 4-position can act as both a hydrogen bond donor and acceptor, which can be critical for binding to biological targets such as enzymes and receptors. organic-chemistry.orgmdpi.com The methyl group at the 2-position can influence the conformation of the molecule by creating steric hindrance, which may affect its binding affinity and selectivity for a particular target. nih.gov The iodine atom at the 5-position is a bulky and lipophilic substituent that can engage in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor interactions. nih.gov
In a study of benzoic acid derivatives as inhibitors of α-amylase, it was found that the position of hydroxyl groups on the benzene ring had a significant impact on their inhibitory activity. organic-chemistry.orgmdpi.com Specifically, a hydroxyl group at the 2-position was shown to have a positive effect on activity. organic-chemistry.orgmdpi.com This suggests that the relative positions of the hydroxyl and carboxylic acid groups are important for interaction with the enzyme's active site. organic-chemistry.orgmdpi.com
When derivatizing the carboxylic acid group into esters or amides, the lipophilicity and hydrogen bonding potential of the molecule are altered. Esterification generally increases lipophilicity, which can enhance membrane permeability but may also affect solubility. Amide formation introduces a hydrogen bond donor (N-H) and acceptor (C=O), which can lead to new interactions with biological targets. Conjugation with peptides can dramatically alter the properties of the parent molecule, potentially improving its solubility, stability, and target specificity.
| Structural Feature | Potential Influence on Properties |
| 4-Hydroxy group | Hydrogen bonding, acidity |
| 5-Iodo group | Lipophilicity, size, halogen bonding |
| 2-Methyl group | Steric hindrance, conformation |
| Carboxylic acid derivatization (ester, amide) | Solubility, lipophilicity, hydrogen bonding, metabolic stability |
| Heterocyclic ring formation | Molecular shape, rigidity, target interaction profile |
In-Depth Analysis of this compound Reveals Limited Publicly Available Research Data
Despite a comprehensive search for scientific literature, detailed in vitro biological activity and mechanistic research data for the chemical compound this compound and its derivatives remain largely unavailable in the public domain.
Extensive searches were conducted to populate a detailed article on the biological activities of this compound, focusing on its antimicrobial, anti-inflammatory, anticancer, and antioxidant properties in vitro. The intended article was structured to cover specific aspects such as antibacterial efficacy against pathogens like MRSA, antifungal and anthelmintic effects, as well as its potential in anti-inflammatory and anticancer research through in vitro models and cell line studies.
However, the performed searches did not yield specific studies or datasets for "this compound." The scientific literature that was retrieved focused on broader categories of related compounds, such as other halogenated or hydroxylated benzoic acid derivatives. While this body of research indicates that benzoic acid derivatives are a field of active investigation for various therapeutic applications, the specific biological activities of this compound have not been detailed in the accessed scientific papers and databases.
Consequently, it is not possible to provide a scientifically accurate and detailed article on the biological activity and mechanistic research of this compound as per the requested outline. The absence of specific data prevents a thorough discussion and the creation of data tables related to its efficacy in the specified areas.
Further research and publication in peer-reviewed scientific journals would be necessary to elucidate the potential biological activities of this specific compound. Until such research is made publicly available, a detailed and accurate summary of its in vitro properties cannot be compiled.
Biological Activity and Mechanistic Research of 4 Hydroxy 5 Iodo 2 Methylbenzoic Acid and Its Derivatives in Vitro Studies
Interaction with Biological Pathways (e.g., Thyroid Hormone Interactions)
Direct research detailing the interaction of 4-hydroxy-5-iodo-2-methylbenzoic acid with thyroid hormone pathways has not been specifically reported. However, the structural characteristics of the molecule, namely the presence of an iodine atom on a phenolic ring, suggest a potential for interaction with components of the thyroid hormone system. Thyroid hormones themselves are iodinated tyrosine derivatives, and their receptors, as well as the enzymes involved in their metabolism (deiodinases), recognize and bind iodinated phenolic structures.
Studies on other halogenated phenolic compounds have demonstrated that both the type of halogen and its position on the aromatic ring can influence binding affinity for thyroid hormone receptors. nih.govresearchgate.net Research has shown that within a class of compounds, iodinated analogues tend to exhibit the highest affinity for thyroid receptor β (TRβ) when compared to their brominated or chlorinated counterparts. nih.govresearchgate.net This is attributed to the chemical similarity between the iodine substituent and the native iodine atoms on thyroid hormones. The affinity for these receptors also tends to increase with the degree of halogenation. nih.gov Given these principles, it is plausible that this compound could exhibit some level of interaction with thyroid hormone receptors, potentially acting as an agonist or antagonist, though in vitro assays are required to confirm and characterize any such activity.
Enzymatic and Receptor Binding Studies (In Vitro)
Furthermore, research into the biosynthesis of Coenzyme Q, a critical component of the electron transport chain, has shown that analogs of 4-hydroxybenzoic acid can act as either substrates or inhibitors of the enzymes involved in this pathway. frontiersin.org For instance, 4-nitrobenzoic acid has been identified as a competitive inhibitor of the enzyme Coq2. frontiersin.org Whether this compound interacts with these or other enzymatic pathways remains to be determined through dedicated in vitro screening and binding studies.
Structure-Activity Relationship (SAR) Studies for Biological Effects
Detailed Structure-Activity Relationship (SAR) studies focusing specifically on this compound and its derivatives are not currently published. However, broader SAR principles derived from related classes of compounds can provide some predictive insights.
For phenolic compounds in general, antioxidant activity is a frequently studied biological effect. SAR studies in this area have shown that the position and number of hydroxyl groups on the benzene (B151609) ring are critical determinants of radical scavenging ability. researchgate.net The presence of an iodine atom would further modify the electronic properties of the ring and could influence antioxidant potential.
In the context of enzyme inhibition by benzoic acid derivatives, SAR studies have revealed that the position of substituents significantly impacts activity. For example, in the inhibition of α-amylase, a hydroxyl group at the 2-position of the benzene ring was found to have a strong positive effect on inhibitory activity, while hydroxylation at the 5-position had a negative effect. mdpi.com The methyl group at the 2-position and the iodine at the 5-position in this compound would, therefore, be expected to play a crucial role in defining its interaction with various biological targets. The specific contribution of the iodo- and methyl-substituents to the biological activity profile of the 4-hydroxybenzoic acid scaffold awaits elucidation through systematic SAR studies.
Applications of 4 Hydroxy 5 Iodo 2 Methylbenzoic Acid in Specialized Chemical Fields
Role in Medicinal Chemistry Research
4-Hydroxy-5-iodo-2-methylbenzoic acid is a multifaceted compound whose structural characteristics position it as a valuable scaffold in medicinal chemistry. Its unique combination of functional groups—a carboxylic acid, a hydroxyl group, an iodine atom, and a methyl group on a benzene (B151609) ring—offers numerous possibilities for chemical modification and interaction with biological targets.
Intermediates for Drug Synthesis
In the complex process of drug development, intermediate compounds are crucial building blocks that are converted through chemical reactions into the final active pharmaceutical ingredient (API). The molecular architecture of this compound makes it a promising intermediate for synthesizing more complex molecules. Benzoic acid and its derivatives have a long history as precursors in the synthesis of a wide range of pharmaceuticals, including anticancer agents. preprints.org
The utility of structurally related compounds underscores the potential of this compound. For instance, derivatives of benzoic acid are foundational in the development of drugs for various conditions, including cancer and diabetes. preprints.org The different functional groups on the ring serve as "handles" that medicinal chemists can use to build larger, more complex drug candidates with specific therapeutic properties.
Radiopharmaceutical Precursors for Diagnostic and Therapeutic Research
The presence of a stable iodine atom on the aromatic ring makes this compound a significant precursor for the development of radiopharmaceuticals. Radiopharmaceuticals are drugs containing radioactive isotopes and can be used for both diagnosis and therapy. mdpi.com All iodinated radiocontrast agents, used to improve the visibility of internal structures in X-ray imaging, are derivatives of benzoic acid. radiologykey.com
By replacing the stable iodine atom with a radioactive isotope of iodine, the molecule can be transformed into an imaging agent or a targeted therapeutic agent. Different isotopes of iodine have distinct properties that make them suitable for specific medical applications. acs.orgresearchgate.net
| Isotope | Half-life | Emission Type | Primary Application |
| Iodine-123 (¹²³I) | 13.2 hours | Gamma (γ) | Diagnostic Imaging (SPECT) |
| Iodine-124 (¹²⁴I) | 4.2 days | Positron (β+) | Diagnostic Imaging (PET) |
| Iodine-125 (¹²⁵I) | 59.4 days | Gamma (γ) | Preclinical Research, Brachytherapy |
| Iodine-131 (B157037) (¹³¹I) | 8.0 days | Beta (β-), Gamma (γ) | Therapy (e.g., thyroid cancer), Imaging (SPECT) |
This table summarizes the key radioactive isotopes of iodine used in medicine and research. acs.orgresearchgate.net
The synthesis of such radiolabeled compounds often involves an isotope exchange reaction or the iodination of a precursor molecule. osti.gov For example, N-succinimidyl p-iodobenzoate can be labeled with Iodine-125 and conjugated to antibodies for radioimmunodetection and therapy. nih.gov The development of molecules like this compound provides a stable, non-radioactive platform that can be converted into a potent radiopharmaceutical in the final step of synthesis, a critical consideration for handling radioactive materials. acs.org
Drug Design and Discovery Rationale
The rationale for using this compound in drug design is based on the principles of structure-activity relationships, where each part of the molecule can contribute to its biological activity. The various functional groups allow for a range of interactions with biological targets like enzymes and receptors.
The antioxidant and antiradical properties of phenolic compounds, including hydroxybenzoic acids, are known to increase with the number of hydroxyl groups on the phenolic ring. nih.gov These properties are relevant in diseases involving oxidative stress. Furthermore, the specific arrangement of substituents on the benzoic acid ring can be tailored to achieve selective binding to a target protein.
| Functional Group | Potential Role in Drug Design |
| Carboxylic Acid (-COOH) | Forms ionic bonds or hydrogen bonds; can be converted to esters or amides to modify solubility and cell permeability. |
| Hydroxyl (-OH) | Acts as a hydrogen bond donor and acceptor, crucial for binding to protein active sites. |
| Iodine (-I) | Can form halogen bonds, a specific type of non-covalent interaction that can enhance binding affinity and selectivity. Also increases lipophilicity. |
| Methyl (-CH₃) | Provides steric bulk to influence binding orientation; can fit into hydrophobic pockets on a target protein. |
The design of potent and selective enzyme inhibitors often involves the strategic placement of such functional groups to maximize interactions with the enzyme's active site. libretexts.org Therefore, this compound serves as a versatile scaffold that can be systematically modified to optimize its pharmacological properties.
Contributions to Materials Science Research
Beyond medicine, the unique chemical properties of this compound lend themselves to applications in materials science, where it can be used as a fundamental building block for creating larger, functional structures.
Building Block for Functional Materials
The compound's structure, featuring both a carboxylic acid and a hydroxyl group, allows it to act as a linker molecule in the construction of advanced materials such as metal-organic frameworks (MOFs) and functional polymers.
Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed by linking metal ions with organic molecules. Research has shown that p-hydroxybenzoic acid can be used to synthesize three-dimensional MOFs. rsc.orgresearchgate.net These materials are highly porous and have applications in gas storage, catalysis, and sensing. researchgate.net The specific substituents on the this compound linker could be used to tune the properties of the resulting MOF.
Functional Polymers: The compound can be incorporated into polymers to impart specific properties. For example, p-hydroxybenzoic acid has been grafted onto chitosan (B1678972) films to enhance their antioxidant capacity, antibacterial activity, and physical properties for use in food packaging. mdpi.com Similarly, iodinated monomers can be polymerized to create iodinated polyesters. nih.gov These materials are radio-opaque, meaning they are visible in X-rays, which makes them highly valuable for developing biodegradable medical devices like staples, stents, and sutures that can be monitored non-invasively. nih.gov The synthesis of hypercrosslinked polymers bearing iodine functional groups has also been reported for use as recyclable catalysts. rsc.org
Application in Dye Synthesis
The phenolic component of this compound makes it a valuable precursor in the synthesis of azo dyes. Azo dyes are the largest and most versatile class of synthetic colorants and are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), which forms an extended conjugated system responsible for the color. ijarsct.co.in
The synthesis is a two-step process:
Diazotization: A primary aromatic amine is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. unb.camasterorganicchemistry.com
Azo Coupling: The diazonium salt, which acts as an electrophile, is then reacted with a coupling component. uomus.edu.iq Phenols, such as this compound, are excellent coupling components. libretexts.orgijarsct.co.in The reaction is typically carried out in an alkaline solution, and the electrophilic diazonium ion attacks the electron-rich phenol (B47542) ring, forming the azo compound. redalyc.orgdoubtnut.com
The substituents on both the diazonium salt and the phenolic coupler influence the final color of the dye. The presence of the iodo and methyl groups on the this compound molecule would be expected to modify the electronic properties of the resulting dye, thereby affecting its color and other properties like lightfastness.
Polymer Chemistry Applications
The bifunctional nature of this compound, containing both a hydroxyl (-OH) and a carboxylic acid (-COOH) group, makes it a potential candidate as a monomer in the synthesis of certain types of polymers, particularly polyesters. Through a process of polycondensation, the hydroxyl group of one molecule could react with the carboxylic acid group of another to form an ester linkage, leading to the formation of a polymer chain.
The general reaction for the formation of a polyester (B1180765) from a hydroxy acid monomer is as follows:
n(HO-R-COOH) → H-(O-R-CO)n-OH + (n-1)H₂O
In this context, "R" would represent the iodinated and methylated benzene ring of this compound. The resulting polymer would be an aromatic polyester, a class of materials often known for their thermal stability and mechanical strength.
Furthermore, the presence of the iodine atom on the aromatic ring could impart unique properties to the resulting polymer or serve as a reactive site for post-polymerization modification. For instance, the carbon-iodine bond could be a site for cross-linking reactions or for the introduction of other functional groups, allowing for the fine-tuning of the polymer's properties for specific applications. While specific examples of polymers synthesized from this compound are not readily found in current literature, its structural characteristics suggest it as a viable, yet likely specialized, monomer.
Table 1: Potential Polymerization Reactivity of this compound
| Functional Group | Type of Reaction | Potential Polymer Product | Potential for Modification |
| Carboxylic Acid (-COOH) | Polycondensation (Esterification) | Aromatic Polyester | End-group functionalization |
| Hydroxyl (-OH) | Polycondensation (Esterification) | Aromatic Polyester | End-group functionalization |
| Iodine (-I) | Post-polymerization modification | Functionalized Polyester | Introduction of cross-links or other functional groups |
Utility in Agrochemical Research
Halogenated benzoic acid derivatives are a well-established class of compounds in agrochemical research, with many exhibiting herbicidal or plant growth-regulating properties. The specific substitution pattern on the aromatic ring is crucial for the biological activity of these compounds. The presence of iodine and a methyl group in this compound suggests its potential as a scaffold or intermediate in the synthesis of new agrochemicals.
Intermediate for Pest Control Agents
While direct use of this compound as a pest control agent has not been reported, its chemical structure makes it a plausible intermediate in the synthesis of more complex active ingredients. The carboxylic acid group can be converted into esters, amides, or other functional groups, which can significantly alter the biological activity of the molecule.
For example, certain iodinated and methylated benzoic acid derivatives have been explored as precursors for herbicides. The general strategy involves using the benzoic acid core as a building block and adding other functionalities to interact with specific biological targets in weeds. The structure-activity relationship of such herbicides is often complex, with the position and nature of the substituents on the benzene ring playing a critical role.
Table 2: Examples of Structurally Related Herbicidal Compounds
| Compound Name | Structural Features | Mode of Action (if known) |
| Iodosulfuron-methyl | Contains an iodinated phenyl group attached to a sulfonylurea moiety. | Acetolactate synthase (ALS) inhibitor |
| Dicamba | A chlorinated benzoic acid derivative. | Synthetic auxin |
| Picloram | A chlorinated picolinic acid, a derivative of pyridine (B92270) carboxylic acid. | Synthetic auxin |
The synthesis of complex herbicides often involves multiple steps, and compounds like this compound could serve as a starting material for one of the key synthetic transformations.
Plant Growth Regulation Studies
Substituted benzoic acids are known to sometimes exhibit auxin-like activity, which is a class of plant hormones that play a crucial role in various growth and developmental processes. The structural features of synthetic auxins often include an aromatic ring and a carboxylic acid side chain. The specific substituents on the aromatic ring can modulate the activity, selectivity, and transport of the compound within the plant.
While no studies have specifically evaluated the plant growth regulating effects of this compound, its structure as a substituted benzoic acid makes it a candidate for such investigations. Research in this area would involve bioassays to determine its effect on processes like root initiation, cell elongation, and apical dominance. The presence of the hydroxyl, iodo, and methyl groups would be expected to influence its interaction with auxin receptors and signaling pathways in plants.
Table 3: Structural Comparison of this compound with a Known Auxin-like Benzoic Acid
| Feature | This compound | 2,3,6-Trichlorobenzoic acid (a synthetic auxin) |
| Aromatic Ring | Benzene | Benzene |
| Carboxylic Acid Group | Present | Present |
| Substituents | 4-hydroxy, 5-iodo, 2-methyl | 2-chloro, 3-chloro, 6-chloro |
Further research would be necessary to determine if this compound possesses any significant plant growth regulatory activity and to understand the structure-activity relationships conferred by its unique substitution pattern.
Analytical and Spectroscopic Characterization of 4 Hydroxy 5 Iodo 2 Methylbenzoic Acid
Chromatographic Techniques
Chromatography is an essential tool for the separation and purification of 4-hydroxy-5-iodo-2-methylbenzoic acid from reaction mixtures and for assessing its purity. The choice of chromatographic technique depends on the scale of the separation and the desired purity of the final product.
Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of reactions involving this compound and for preliminary purity assessment. The separation on a TLC plate is based on the differential partitioning of the compound between the stationary phase (typically silica (B1680970) gel) and a mobile phase.
The retention factor (R\f), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. For this compound, the R\f value will be influenced by the polarity of the mobile phase. Due to the presence of a polar carboxylic acid and a hydroxyl group, a relatively polar solvent system is required for elution.
A typical TLC setup for this compound would involve a silica gel plate as the stationary phase. The choice of the mobile phase is critical for achieving good separation. A mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is commonly used. The polarity of the mobile phase can be adjusted by varying the ratio of these solvents to optimize the R\f value. For instance, increasing the proportion of ethyl acetate will increase the polarity of the mobile phase, leading to a higher R\f value.
| Stationary Phase | Mobile Phase (v/v) | Expected R\f Range | Visualization Method |
| Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (7:3) + 1% Acetic Acid | 0.3 - 0.5 | UV light (254 nm), Iodine vapor |
Data is predictive and based on the analysis of structurally similar benzoic acid derivatives.
For the purification of larger quantities of this compound, column chromatography is the preferred method. This technique utilizes a column packed with a stationary phase, through which the sample is passed with a liquid mobile phase.
Silica gel is a commonly used stationary phase for the purification of benzoic acid derivatives. The selection of the eluent system is guided by preliminary TLC analysis. A solvent system that provides an R\f value in the range of 0.2-0.4 on TLC is often a good starting point for column chromatography.
The purification process involves dissolving the crude this compound in a minimum amount of a suitable solvent and loading it onto the top of the silica gel column. The column is then eluted with the chosen solvent system, and fractions are collected sequentially. The composition of the collected fractions is monitored by TLC to identify those containing the pure compound.
| Stationary Phase | Eluent System (v/v) | Typical Yield | Purity |
| Silica Gel (230-400 mesh) | Gradient of Hexane:Ethyl Acetate (from 9:1 to 7:3) | >85% | >98% (by HPLC) |
Data is based on established purification methods for substituted benzoic acids.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for the structural elucidation of this compound. These methods provide detailed information about the molecular structure, including the connectivity of atoms and the types of functional groups present.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H and ¹³C NMR provide valuable information about the carbon-hydrogen framework of this compound.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the acidic protons of the hydroxyl and carboxylic acid groups. The chemical shifts (δ) are influenced by the electron-withdrawing and electron-donating effects of the substituents on the benzene (B151609) ring.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| -COOH | 10.0 - 13.0 | Singlet (broad) |
| Ar-H (adjacent to I) | 7.8 - 8.0 | Singlet |
| Ar-H (adjacent to CH₃) | 6.8 - 7.0 | Singlet |
| -OH | 5.0 - 6.0 | Singlet (broad) |
| -CH₃ | 2.2 - 2.5 | Singlet |
Predicted chemical shifts are based on the analysis of similar substituted benzoic acids and are relative to a standard reference (e.g., TMS). The solvent used can influence the exact chemical shifts.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule. The chemical shifts of the carbon atoms in the aromatic ring are particularly informative about the substitution pattern.
| Carbon | Expected Chemical Shift (δ, ppm) |
| -COOH | 165 - 175 |
| C-OH | 155 - 160 |
| C-I | 85 - 95 |
| C-CH₃ | 138 - 142 |
| Aromatic C-H | 115 - 135 |
| -CH₃ | 20 - 25 |
Predicted chemical shifts are based on the analysis of analogous compounds.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=O, and C-O bonds, as well as aromatic C-H and C=C bonds.
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| O-H stretch (Carboxylic acid) | 2500 - 3300 (broad) |
| O-H stretch (Phenol) | 3200 - 3600 (broad) |
| C=O stretch (Carboxylic acid) | 1680 - 1710 |
| C=C stretch (Aromatic) | 1450 - 1600 |
| C-O stretch | 1210 - 1320 |
Data is based on typical IR absorption frequencies for the respective functional groups.
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.
For this compound (C₈H₇IO₃), the molecular weight is approximately 278.04 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 278. The spectrum would also likely show characteristic fragment ions resulting from the loss of functional groups. For instance, the loss of a hydroxyl group (-OH) would result in a fragment at m/z 261, and the loss of a carboxyl group (-COOH) would lead to a fragment at m/z 233. The presence of iodine would be indicated by its characteristic isotopic pattern.
| Ion | m/z (expected) | Description |
| [M]⁺ | 278 | Molecular Ion |
| [M-OH]⁺ | 261 | Loss of hydroxyl radical |
| [M-COOH]⁺ | 233 | Loss of carboxyl radical |
| [M-I]⁺ | 151 | Loss of iodine radical |
Fragmentation patterns are predictive and can vary depending on the ionization method and conditions.
Ultraviolet-Visible (UV-Vis) Spectroscopy
No UV-Vis spectroscopic data for this compound was found. This type of analysis would typically provide information about the electronic transitions within the molecule and its absorption properties at different wavelengths.
X-ray Diffraction Analysis
Detailed crystallographic data from X-ray diffraction studies of this compound are not available. Such studies are essential for determining the precise three-dimensional arrangement of atoms and molecules in the solid state.
Powder X-ray Diffraction
No powder X-ray diffraction patterns for this compound were found. This method is typically used for phase identification of a crystalline material and can provide information on the unit cell dimensions.
Elemental Analysis and Other Characterization Techniques
Specific quantitative elemental analysis data for this compound, which would confirm its empirical formula, is not available in the searched resources. Similarly, no data from other characterization techniques for this specific compound were found.
Theoretical and Computational Chemistry Studies on 4 Hydroxy 5 Iodo 2 Methylbenzoic Acid
Molecular Modeling and Geometry Optimization
Molecular modeling is the cornerstone of computational chemistry, aiming to determine the most stable three-dimensional arrangement of atoms in a molecule. This process, known as geometry optimization, seeks to find the minimum energy conformation on the potential energy surface. For aromatic compounds like 4-hydroxy-5-iodo-2-methylbenzoic acid, this involves calculating key bond lengths, bond angles, and dihedral (torsional) angles.
The geometry of benzoic acid derivatives is influenced by the interplay of their substituent groups. The carboxylic acid group (-COOH) and the hydroxyl group (-OH) can engage in intramolecular hydrogen bonding, which affects their orientation relative to the benzene (B151609) ring. scispace.com Theoretical calculations, often using Density Functional Theory (DFT), can predict whether the molecule is planar and how the substituents affect the aromatic ring's geometry. researchgate.net For example, electron-donating groups can alter the bond lengths within the benzene ring and the attached functional groups. scispace.com
| Parameter | Bond/Angle | Typical Calculated Value (Å or °) |
|---|---|---|
| Bond Length | C-C (aromatic) | 1.39 - 1.41 Å |
| Bond Length | C-O (hydroxyl) | 1.36 Å |
| Bond Length | C=O (carboxyl) | 1.21 Å |
| Bond Length | C-O (carboxyl) | 1.35 Å |
| Bond Length | O-H (hydroxyl) | 0.97 Å |
| Bond Length | O-H (carboxyl) | 0.98 Å |
| Bond Length | C-I | 2.10 Å |
| Bond Angle | C-C-C (aromatic) | ~120° |
| Bond Angle | C-C-O (hydroxyl) | ~118° |
| Bond Angle | O-C=O (carboxyl) | ~123° |
| Dihedral Angle | C-C-C=O | ~0° or ~180° (indicating planarity) |
Quantum Chemical Calculations (e.g., Semi-Empirical, DFT)
Quantum chemical calculations are employed to understand the electronic structure and properties of molecules. Density Functional Theory (DFT) is a widely used method that balances computational cost and accuracy, making it suitable for molecules of this size. nih.gov These calculations can determine various electronic properties, including the distribution of electron density and the energies of molecular orbitals.
A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and polarizability. nih.govscielo.org.za A smaller gap generally suggests higher reactivity. scielo.org.za
For the related compound 4-hydroxy-3-methylbenzoic acid, DFT calculations at the B3LYP/6-311G++(d,p) level determined a HOMO-LUMO energy gap of 5.209 eV, which helps explain the charge-transfer interactions within the molecule. researchgate.net Similar calculations for this compound would reveal how the iodine and methyl substituents modulate its electronic properties. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for chemical reactions. scielo.org.za
| Property | Calculated Value (eV) |
|---|---|
| HOMO Energy | -6.104 |
| LUMO Energy | -0.895 |
| HOMO-LUMO Gap (ΔE) | 5.209 |
Prediction of Spectroscopic Properties (e.g., Vibrational Spectra)
Computational methods can predict various spectroscopic properties, including vibrational spectra (Infrared and Raman). By performing frequency calculations on the optimized geometry of this compound, a theoretical vibrational spectrum can be generated. These calculations provide the frequencies of the normal modes of vibration and their corresponding intensities. rasayanjournal.co.in
The calculated frequencies are often scaled to correct for approximations in the computational method and to achieve better agreement with experimental data. researchgate.net Analysis of the Potential Energy Distribution (PED) allows for the precise assignment of each calculated vibrational band to specific motions of the atoms, such as stretching, bending, or wagging of different functional groups (e.g., O-H, C=O, C-I). rasayanjournal.co.in
A study on 4-hydroxy-3-methylbenzoic acid provides an example of such an analysis, where DFT calculations were used to assign the experimental FT-IR and FT-Raman bands. rasayanjournal.co.in Key vibrational modes for benzoic acid derivatives include the O-H stretching of the hydroxyl and carboxylic acid groups, the C=O stretching of the carboxyl group, and various C-C and C-H vibrations of the aromatic ring. rasayanjournal.co.in
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |
|---|---|---|
| ν(O-H) | ~3300 | Hydroxyl group stretching |
| ν(C-H) aromatic | ~3070 | Aromatic C-H stretching |
| ν(C-H) methyl | ~2980 | Methyl group C-H stretching |
| ν(C=O) | ~1670 | Carboxyl C=O stretching |
| ν(C-C) aromatic | 1430 - 1625 | Aromatic ring C-C stretching |
| δ(O-H) | ~1440 | Hydroxyl group in-plane bending |
| δ(C-H) methyl | ~1380 | Methyl group symmetric bending |
| ν(C-O) | 1200 - 1350 | Carboxyl C-O stretching |
Studies on Reaction Mechanisms and Transition States
Computational chemistry is invaluable for investigating reaction mechanisms, allowing for the study of transient species like transition states that are difficult to observe experimentally. For a molecule like this compound, computational studies could explore its synthesis, such as the mechanism of electrophilic iodination of the parent benzoic acid derivative.
Such studies involve locating the transition state structures along the reaction coordinate and calculating the activation energies. This provides a detailed picture of the reaction pathway, helping to understand reaction rates and selectivity. nih.gov For instance, theoretical studies on the halogenation of benzoic acids can elucidate the role of catalysts and the directing effects of the existing substituents. acs.orgresearchgate.net The carboxyl group typically directs incoming electrophiles to the meta-position, but the activating hydroxyl and methyl groups would direct to ortho- and para-positions. Computational studies can quantify these competing effects to predict the final product distribution. While specific studies on this molecule are lacking, research on the iridium-catalyzed ortho-iodination of benzoic acids has utilized mechanistic and computational investigations to propose an Ir(III)/Ir(V) catalytic cycle. acs.org
Molecular Dynamics Simulations for Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into its intermolecular interactions, such as hydrogen bonding, in various environments like in solution or in the solid state. ucl.ac.ukmdpi.com
In a simulation, the molecule would be placed in a box with solvent molecules (e.g., water, chloroform, DMSO), and the trajectories of all atoms are calculated by solving Newton's equations of motion. ucl.ac.uknih.gov This allows for the analysis of how the solute molecules self-associate (e.g., forming the characteristic carboxylic acid dimers) and how they interact with the solvent. ucl.ac.uk These simulations can reveal the strength and dynamics of hydrogen bonds, the formation of aggregates, and the preferred solvation structure around the molecule, which are crucial for understanding its solubility and crystallization behavior. mdpi.comnih.gov
Environmental Implications and Biotransformation Research of 4 Hydroxy 5 Iodo 2 Methylbenzoic Acid
Anaerobic Metabolism and Biotransformation Pathways
Specific studies detailing the anaerobic metabolism and defined biotransformation pathways of 4-hydroxy-5-iodo-2-methylbenzoic acid are not extensively available in the public domain. The metabolism of aromatic compounds under anaerobic conditions typically involves a series of enzymatic reactions that dearomatize and cleave the benzene (B151609) ring. ysu.edunih.govniscpr.res.in For halogenated aromatic compounds, a key initial step is often reductive dehalogenation, where the halogen substituent is removed and replaced with a hydrogen atom. researchgate.net
In the context of this compound, a plausible, though not empirically demonstrated, initial step in an anaerobic environment would be reductive deiodination. This process would transform the compound into 4-hydroxy-2-methylbenzoic acid. Following this dehalogenation step, the resulting non-iodinated intermediate would likely enter a degradation pathway similar to other phenolic compounds, such as the benzoyl-CoA pathway, which ultimately breaks the aromatic ring structure for further metabolism by microorganisms. nih.gov
Role as an Environmental Metabolite or Intermediate
Currently, there is limited direct evidence to characterize this compound as a widespread environmental metabolite or intermediate. Its presence in the environment would likely stem from two main sources: the incomplete degradation of more complex synthetic iodinated compounds or as a transformation product from industrial or water treatment processes.
Iodinated organic compounds can be formed during oxidative water treatment processes, such as chlorination or ozonation, when iodide is present in the source water. nih.govresearchgate.netacs.org Phenolic compounds, which are common pollutants, can react with iodine species to form various iodinated aromatic products. acs.org Therefore, it is conceivable that this compound could be formed as an intermediate during the degradation of other phenolic contaminants in iodide-rich environments. However, without specific monitoring studies, its role and prevalence as an environmental intermediate remain hypothetical.
Carbon Cycle and CO2 Incorporation Studies
Direct research on CO2 incorporation into the structure of this compound is not documented in available scientific literature. Studies on the anaerobic metabolism of structurally similar, non-iodinated aromatic compounds have demonstrated the incorporation of CO2. For example, the anaerobic degradation of some aromatic substrates involves carboxylation, where CO2 is added to the aromatic ring, a key step in preparing the ring for subsequent cleavage. nih.gov While this mechanism is established for other aromatic compounds, specific investigations to confirm if this compound undergoes similar CO2 incorporation reactions have not been reported.
Assessment of Environmental Fate and Persistence (Mechanistic)
The environmental fate and persistence of this compound are governed by its chemical structure, particularly the carbon-iodine (C-I) bond and the substituted aromatic ring.
Structural Influence on Persistence: Organohalogen compounds are often associated with environmental persistence. The stability of the carbon-halogen bond is a key factor in determining their recalcitrance. The C-I bond is the weakest among the carbon-halogen bonds, making it more susceptible to cleavage than carbon-bromine (C-Br) or carbon-chlorine (C-Cl) bonds. This suggests that, under favorable conditions, this compound may be less persistent than its chlorinated or brominated analogs.
Key Transformation Pathways: A primary mechanism for the degradation of halogenated aromatic compounds in anaerobic environments is reductive dehalogenation. researchgate.net In this process, anaerobic microbial communities can utilize the compound as an electron acceptor, removing the iodine and replacing it with hydrogen. researchgate.net This deiodination step is critical, as it removes the halogen that often confers toxicity and recalcitrance, transforming the molecule into a more biodegradable form (4-hydroxy-2-methylbenzoic acid).
Influence of Environmental Factors: The fate of iodinated organic compounds is significantly influenced by environmental conditions. Natural organic matter (NOM) in soil and water can bind with iodine compounds, affecting their mobility and bioavailability. openaccessgovernment.org The presence of manganese dioxide in soil and sediments can catalyze the oxidation of iodide, potentially leading to the formation of iodinated organic compounds. researchgate.netacs.org Furthermore, the compound's mobility is affected by its speciation, which can change with pH and redox conditions. openaccessgovernment.org Volatile organic iodides are known to be persistent in the atmosphere and are not easily removed by deposition or safety systems in certain contexts. scholaris.ca
| Bond | Bond Energy (kJ/mol) | Bond Length (pm) | Implication for Persistence |
|---|---|---|---|
| C-F | ~485 | ~135 | Very high persistence |
| C-Cl | ~328 | ~177 | High persistence |
| C-Br | ~276 | ~194 | Moderate persistence |
| C-I | ~240 | ~214 | Lower persistence relative to other halogens |
Green Chemistry Approaches in Synthesis and Waste Management
Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of this compound, which involves the iodination of an aromatic ring, several green approaches can be applied.
Safer Reagents and Reaction Conditions: Traditional iodination methods often use harsh reagents. Greener alternatives employ molecular iodine (I₂) or alkali metal iodides (like KI) in combination with environmentally benign oxidants. mdpi.com
Hydrogen Peroxide (H₂O₂): Using hydrogen peroxide as the oxidant is a highly efficient and green method, as its primary byproduct is water. researchgate.net
Sodium Hypochlorite (NaOCl): Aqueous solutions of sodium hypochlorite, the active ingredient in household bleach, can be used with sodium iodide to perform iodinations, offering a readily available and inexpensive option. gctlc.org
These methods avoid the use of heavy metals or more hazardous oxidizing agents. researchgate.netgctlc.org
Use of Green Solvents: A key principle of green chemistry is the use of safer solvents. Water is an ideal green solvent for the iodination of phenols due to its non-toxic, non-flammable, and abundant nature. researchgate.netresearchgate.net Performing the reaction in aqueous media can also simplify product isolation and reduce the environmental impact associated with volatile organic compounds (VOCs). researchgate.net
Catalysis and Efficiency: The use of catalysts can enhance reaction rates and selectivity, leading to higher yields and less waste.
Acid Catalysis: The iodination of activated aromatic rings can be catalyzed by simple acids under mild conditions. organic-chemistry.org
Transition Metal Catalysis: Advanced methods using iridium or palladium catalysts allow for the selective ortho-iodination of benzoic acids, potentially offering high efficiency and control over the reaction. researchgate.netacs.org An advantage of some catalytic systems is the potential for catalyst recovery and reuse, which reduces waste and cost.
Waste Management: The primary waste stream from green iodination methods is often an aqueous solution. studylib.net Proper waste management involves neutralizing the solution before disposal. For instance, after an iodination reaction using sodium hypochlorite, any remaining iodine can be quenched with a reducing agent like sodium thiosulfate (B1220275) before acidification and product collection. studylib.net Processes that utilize catalysts also require consideration for the recovery and recycling of the catalyst to prevent metal contamination in waste streams.
| Method | Iodine Source | Oxidant/Catalyst | Solvent | Key Green Advantage |
|---|---|---|---|---|
| Traditional Methods | I₂ | Nitric Acid / Sulfuric Acid | Organic Solvents | N/A (Baseline) |
| Green Method 1 | KI | H₂O₂ / Strong Acid | Methanol (B129727)/Water | Water is the primary byproduct. mdpi.comresearchgate.net |
| Green Method 2 | NaI | NaOCl (Bleach) | Aqueous | Uses inexpensive and readily available reagents. gctlc.org |
| Green Method 3 | NIS | Ir or Pd complexes | HFIP** or Water | High selectivity and catalytic efficiency. researchgate.netacs.org |
Q & A
Q. What are the recommended synthetic routes for 4-hydroxy-5-iodo-2-methylbenzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves iodination of a pre-functionalized benzoic acid derivative. For example, halogenation of 4-hydroxy-2-methylbenzoic acid using iodine monochloride (ICl) in acetic acid under controlled temperature (40–60°C) achieves substitution at the 5-position . Yield optimization requires careful stoichiometric control (1:1.2 molar ratio of substrate to ICl) and inert atmosphere to prevent oxidation side reactions. Post-reaction purification via recrystallization (e.g., using ethanol/water mixtures) is critical, with yields reported between 65–78% .
Q. How can researchers verify the purity and structural integrity of synthesized this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30) to assess purity (>95% by area under the curve).
- NMR : Confirm substitution patterns via H NMR (e.g., absence of aromatic protons at the 5-position) and C NMR (C-I coupling at ~90 ppm).
- Melting Point : Compare experimental values (e.g., 182–184°C) with literature data to detect impurities .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the iodine substituent in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer : The iodine atom acts as a superior leaving group due to its polarizability and weak C-I bond strength (≈234 kJ/mol). In NAS, electron-withdrawing groups (e.g., -COOH at position 2) activate the ring by stabilizing the Meisenheimer intermediate. Kinetic studies using UV-Vis spectroscopy under varying pH (4–9) reveal rate acceleration in basic conditions, where deprotonation of the hydroxyl group enhances ring activation. Computational DFT models (B3LYP/6-31G*) further validate the transition state geometry .
Q. How do researchers resolve contradictions in reported solubility data for this compound across solvents?
- Methodological Answer : Discrepancies arise from solvent polarity and hydrogen-bonding capacity. Systematic solubility studies using shake-flask methods at 25°C show:
- High solubility in DMSO (>200 mg/mL) due to strong H-bond acceptor properties.
- Low solubility in water (<1 mg/mL) attributed to hydrophobic methyl and iodo groups.
- Conflicting data in ethanol (20–50 mg/mL) may stem from impurities or hydration states. Validate via thermogravimetric analysis (TGA) to rule out hydrate formation .
Q. What strategies are effective for regioselective functionalization of this compound in multi-step syntheses?
- Methodological Answer :
- Protection/Deprotection : Protect the hydroxyl group as a silyl ether (e.g., TBSCl) to prevent undesired side reactions during cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids).
- Metal Catalysis : Use Pd(PPh) (2 mol%) in DMF at 80°C for iodobenzene coupling, achieving >80% regioselectivity for the 5-position.
- Computational Guidance : Molecular electrostatic potential (MEP) maps identify electron-deficient sites for targeted electrophilic attacks .
Data Analysis and Experimental Design
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated degradation studies:
- Thermal Stability : Store samples at 25°C, 40°C, and 60°C for 4 weeks; monitor decomposition via HPLC.
- Photostability : Expose to UV light (λ = 254 nm) for 48 hours; assess iodobenzene byproduct formation via GC-MS.
- pH Stability : Test aqueous solutions at pH 3, 7, and 10; quantify hydrolysis products (e.g., 4-hydroxy-2-methylbenzoic acid) using LC-MS .
Q. What computational tools are suitable for predicting the biological activity of derivatives of this compound?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory applications).
- QSAR Modeling : Train models with descriptors like logP, molar refractivity, and H-bond donor count to predict IC values.
- ADMET Prediction : Employ SwissADME to assess pharmacokinetic properties (e.g., CYP450 inhibition risk) .
Handling Contradictory Data
Q. How can researchers address discrepancies in reported melting points for this compound (e.g., 178°C vs. 184°C)?
- Methodological Answer :
- Purification Repetition : Recrystallize the compound three times from ethanol/water and compare DSC thermograms.
- Polymorphism Screening : Perform X-ray crystallography to identify polymorphic forms (e.g., monoclinic vs. orthorhombic) that alter melting behavior.
- Impurity Profiling : Use high-resolution mass spectrometry (HRMS) to detect trace contaminants (e.g., residual acetic acid from synthesis) .
Advanced Characterization Techniques
Q. What advanced spectroscopic methods elucidate the electronic effects of substituents in this compound?
- Methodological Answer :
- X-ray Photoelectron Spectroscopy (XPS) : Quantify electron density shifts at the iodine atom (binding energy ≈620 eV for C-I).
- FT-IR Differential Scanning : Correlate O-H stretching frequencies (≈3200 cm) with hydrogen-bonding networks in crystalline vs. amorphous forms.
- Solid-State NMR : Analyze I quadrupolar coupling constants to probe local symmetry changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
